

# "2-Fluoro-2-methylpentan-1-amine" molecular weight and formula

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Compound of Interest

Compound Name: 2-Fluoro-2-methylpentan-1-amine

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# Technical Dossier: 2-Fluoro-2-methylpentan-1-amine

An Analysis of Core Molecular Properties for Application in Research and Development

This document provides a detailed summary of the fundamental molecular characteristics of **2-Fluoro-2-methylpentan-1-amine**, a compound of interest for researchers, scientists, and professionals in drug development. The information is presented to facilitate its use in computational modeling, synthetic chemistry, and analytical applications.

## **Molecular Identity and Composition**

The structural nomenclature "**2-Fluoro-2-methylpentan-1-amine**" defines a specific arrangement of atoms. The molecule is constructed on a five-carbon pentane backbone. An amine group (-NH<sub>2</sub>) is attached to the first carbon (C1), while both a fluorine atom (-F) and a methyl group (-CH<sub>3</sub>) are substituted on the second carbon (C2). This precise configuration is critical for its chemical reactivity and interaction with biological systems.

Based on this structure, the elemental composition has been determined to establish its molecular formula and corresponding molecular weight.

## **Quantitative Molecular Data**



The core quantitative attributes of **2-Fluoro-2-methylpentan-1-amine** are summarized below. These values are foundational for all stoichiometric calculations, analytical characterizations, and formulation development. The molecular weight is derived from the sum of the atomic weights of the constituent atoms based on IUPAC standard atomic weights.

Parameter	Value
Molecular Formula	C <sub>6</sub> H <sub>14</sub> FN
Molecular Weight	119.18 g/mol [1]
CAS Number	1566506-97-5[1]

# Methodologies

#### 3.1 Determination of Molecular Formula

The molecular formula was derived by systematic enumeration of each atom based on the IUPAC name "2-Fluoro-2-methylpentan-1-amine":

- Pentane Base: A 5-carbon alkane chain.
- -1-amine: A nitrogen atom bonded to two hydrogen atoms (-NH<sub>2</sub>) is attached to the first carbon.
- 2-methyl: A methyl group (-CH<sub>3</sub>) is attached to the second carbon.
- 2-fluoro: A fluorine atom (-F) is attached to the second carbon, replacing a hydrogen atom.
- Hydrogen Saturation: All remaining valences on the carbon atoms are saturated with hydrogen atoms.

The final count yields 6 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom.

#### 3.2 Calculation of Molecular Weight



The molecular weight (MW) was calculated using the molecular formula (C<sub>6</sub>H<sub>14</sub>FN) and the standard atomic weights of the constituent elements:

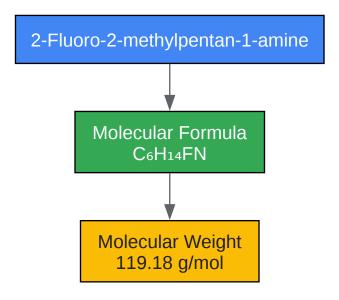
- Atomic weight of Carbon (C) ≈ 12.011 u
- Atomic weight of Hydrogen (H) ≈ 1.008 u
- Atomic weight of Fluorine (F) ≈ 18.998 u
- Atomic weight of Nitrogen (N) ≈ 14.007 u

$$MW = (6 \times 12.011) + (14 \times 1.008) + (1 \times 18.998) + (1 \times 14.007) = 119.183 \text{ g/mol}$$

This calculated value is consistent with published data for this compound.[1]

### **Logical Data Relationship**

The relationship between the compound's nomenclature and its fundamental molecular properties is a direct, hierarchical flow. The systematic name dictates the structure, which in turn defines the molecular formula and, consequently, the molecular weight. This logical pathway is visualized below.



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Fig. 1: Relationship between compound name, formula, and molecular weight.



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### References

- 1. chiralen.com [chiralen.com]
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